molecular formula C18H21Cl2N3O3S B8339146 5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-ylmethyl acetylcarbamate

5-(3,5-Dichlorophenylthio)-1-ethyl-4-isopropyl-1H-imidazol-2-ylmethyl acetylcarbamate

Cat. No. B8339146
M. Wt: 430.3 g/mol
InChI Key: WXODOIIGICMKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06054591

Procedure details

To a suspension of the compound 19 (77.6 mg, 0.200 mmol) in acetic anhydride (1 mL) was added conc. sulfuric acid (0.24 eq.), and heated with reflux at 110° C. for 1 hour. Triethylamine (0.1 mL) was added to the reaction mixture, and the mixture was concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column (eluate: ethyl acetate) to give the compound 80 (31 mg, 35%) as crystals. Mp. 163-164° C. (hexane-ether) Rf 0.10 (1:2 EtOAc - hexane)
Quantity
77.6 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[N:4]([CH2:20][CH3:21])[C:5]([S:11][C:12]2[CH:17]=[C:16]([Cl:18])[CH:15]=[C:14]([Cl:19])[CH:13]=2)=[C:6]([CH:8]([CH3:10])[CH3:9])[N:7]=1.S(=O)(=O)(O)[OH:23].C([N:29]([CH2:32]C)CC)C.C(O[C:38](=[O:40])[CH3:39])(=O)C>>[C:38]([NH:29][C:32](=[O:23])[O:1][CH2:2][C:3]1[N:4]([CH2:20][CH3:21])[C:5]([S:11][C:12]2[CH:17]=[C:16]([Cl:18])[CH:15]=[C:14]([Cl:19])[CH:13]=2)=[C:6]([CH:8]([CH3:9])[CH3:10])[N:7]=1)(=[O:40])[CH3:39]

Inputs

Step One
Name
Quantity
77.6 mg
Type
reactant
Smiles
OCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column (eluate: ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(OCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.